Lipophilicity Gain from 4-Methyl Substitution
The 4‑methyl substituent increases calculated lipophilicity by approximately 0.5 log unit relative to the unsubstituted chroman‑4‑ylmethanamine, which is predicted to shift the compound into a more favorable CNS‑penetrant chemical space [1].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (free base) [1] |
| Comparator Or Baseline | Chroman‑4‑ylmethanamine: XLogP3 ≈ 1.2 (estimated from fragment‑based calculation) |
| Quantified Difference | ≈ +0.5 log unit |
| Conditions | Predicted using XLogP3 algorithm; free base forms |
Why This Matters
Higher logP within the 1–3 range is associated with improved passive blood–brain barrier permeation, making the 4‑methyl analog a more attractive starting point for CNS drug discovery programs.
- [1] Kuujia. (4‑Methyl‑3,4‑dihydro‑2H‑1‑benzopyran‑4‑yl)methanamine – Computed Properties. CAS 1485459‑52‑6. https://www.kuujia.com/cas-1485459-52-6.html View Source
